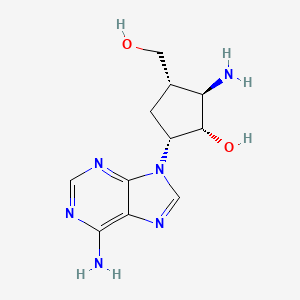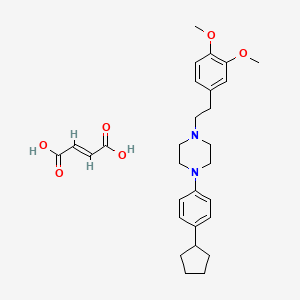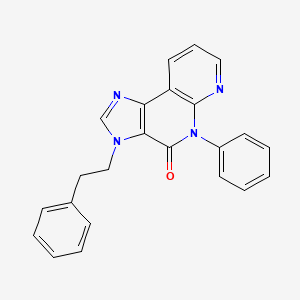![molecular formula C33H37ClN2O10S B12726881 (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate CAS No. 93665-39-5](/img/structure/B12726881.png)
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate typically involves multiple steps. The initial step often includes the preparation of the benzocbenzothiepin core, followed by the introduction of the piperazine moiety. The final step involves the esterification of the compound with (Z)-but-2-enedioic acid. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to its interaction with biological molecules. Its structure allows for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into its potential biological activity.
Medicine
In medicine, (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or other industrial applications. Its unique properties make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate shares similarities with other compounds containing benzocbenzothiepin and piperazine moieties.
- Compounds like chlorpromazine and thioridazine also contain similar structural elements and may exhibit related biological activities.
Uniqueness
What sets (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
93665-39-5 |
|---|---|
Fórmula molecular |
C33H37ClN2O10S |
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate |
InChI |
InChI=1S/C25H29ClN2O2S.2C4H4O4/c1-19(29)30-16-15-28-13-11-27(12-14-28)10-4-7-23-22-6-3-2-5-20(22)18-31-25-9-8-21(26)17-24(23)25;2*5-3(6)1-2-4(7)8/h2-3,5-9,17H,4,10-16,18H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b23-7-;2*2-1- |
Clave InChI |
SYDIDGOLZOWFPO-RYVBWFFVSA-N |
SMILES isomérico |
CC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)










